molecular formula C16H21NO3 B563920 DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon CAS No. 896736-21-3

DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon

Cat. No. B563920
CAS RN: 896736-21-3
M. Wt: 275.348
InChI Key: FGFNIJYHXMJYJN-KFJBMODSSA-N
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Description

“DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon” is a chemical compound with the molecular formula C16H21NO3 . It is a metabolite of ramelteon.

Scientific Research Applications

Dermatology: Anti-inflammatory Properties

Ramelteon has been studied for its anti-inflammatory effects, particularly in the context of skin conditions like psoriasis. Research has shown that Ramelteon can lower the expression of cytokines such as IL-6, TNF-α, IL-1β, and TGF-β, which are involved in inflammatory processes. It also suppresses the TLR4/IκBα/NF-κB axis and prevents elevations in levels of iNOS, COX-2, NO, and PGE2, which are markers of inflammation .

Neuroprotection: Against Isoflurane Cytotoxicity

In neuroscientific research, Ramelteon has demonstrated protective effects against cytotoxicity induced by isoflurane in brain microvascular endothelial cells. It ameliorates oxidative stress by suppressing the generation of mitochondrial reactive oxygen species (ROS), which are harmful to brain cells .

Sleep Disorders: Therapeutic Potential

Ramelteon is well-known for its use in treating insomnia due to its role as a melatonin receptor agonist. It has therapeutic potential in managing sleep disorders, especially in elderly populations where insomnia prevalence and comorbidity can significantly affect functioning .

Cognitive Enhancement: Memory and Recognition

Studies have indicated that Ramelteon enhances novel object recognition and spatial memory. This is attributed to its high affinity for MT1 and MT2 melatonin receptors, which are closely related to memory formation processes .

Psychopharmacology: Safety and Efficacy in Insomnia Treatment

In psychopharmacological research, Ramelteon’s safety and efficacy have been evaluated in patients with chronic primary insomnia. It has been shown to decrease wakefulness and increase sleep duration without affecting learning, memory, or motor coordination .

Mechanism of Action

Target of Action

Ramelteon’s primary targets are the melatonin MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

Ramelteon is a melatonin receptor agonist . It works by mimicking melatonin, a naturally occurring hormone produced during the sleep period, thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . Ramelteon has a high affinity for the MT1 and MT2 receptors

Biochemical Pathways

Ramelteon affects several biochemical pathways. It has been shown to alleviate lipopolysaccharide (LPS)-induced elevations in the levels of iNOS, cyclooxygenase-2 (COX-2), NO, and PGE2 . It also mitigates the concentrations of inflammatory cytokines in the skin tissue, including interleukin (IL)-6, IL-17A, IL-23, tumor necrosis factor-α (TNF-α), and vascular endothelial growth factor (VEGF) .

Pharmacokinetics

Ramelteon’s pharmacokinetic properties include a bioavailability of 1.8% , protein binding of 82% (mainly to albumin) , and metabolism in the liver (majorly by CYP1A2 and minorly by CYP2C and CYP3A4) . Its active metabolite, M-II, circulates in higher concentrations than the parent compound . The elimination half-life of Ramelteon is 1–2.6 hours, and that of M-II is 2–5 hours . It is excreted 84% by the kidneys and 4% in feces .

Result of Action

Ramelteon has been shown to have significant molecular and cellular effects. It reduces sleep latency and increases sleep duration . It also mitigates cellular senescence in 6-OHDA-treated SH-SY5Y neuronal cells by increasing telomerase activity and reducing the activity of SA-β-gal . Furthermore, it reduces the expressions of p21 and p53 .

Action Environment

Environmental factors can influence the action of Ramelteon. For instance, in a mouse model of imiquimod-induced psoriasiform inflammation, Ramelteon was found to significantly mitigate the concentrations of inflammatory cytokines in the skin tissue . This suggests that the local inflammatory environment can influence the efficacy of Ramelteon.

properties

IUPAC Name

2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFNIJYHXMJYJN-KFJBMODSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676202
Record name 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon

CAS RN

896736-21-3
Record name DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-N-{2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-RAMELTEON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYC868P4VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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